molecular formula C13H10N4O2S2 B14256626 Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- CAS No. 380149-09-7

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-

Cat. No.: B14256626
CAS No.: 380149-09-7
M. Wt: 318.4 g/mol
InChI Key: SWXILQINSMGVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is a complex organic compound with the molecular formula C13H10N4O2S2. This compound is known for its unique structure, which includes a diazene group, a nitrophenyl group, and a phenylamino thioxomethyl thio group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with thiophosgene to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenylamino thioxomethyl thio group can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the nitrophenyl and thioxomethyl thio groups.

    4-Nitroazobenzene: Similar but does not have the phenylamino thioxomethyl thio group.

Uniqueness

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

380149-09-7

Molecular Formula

C13H10N4O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

[(4-nitrophenyl)diazenyl] N-phenylcarbamodithioate

InChI

InChI=1S/C13H10N4O2S2/c18-17(19)12-8-6-11(7-9-12)15-16-21-13(20)14-10-4-2-1-3-5-10/h1-9H,(H,14,20)

InChI Key

SWXILQINSMGVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)SN=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.